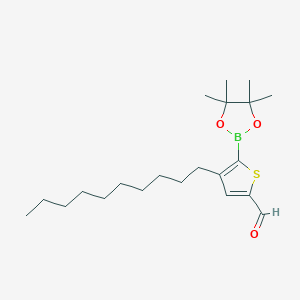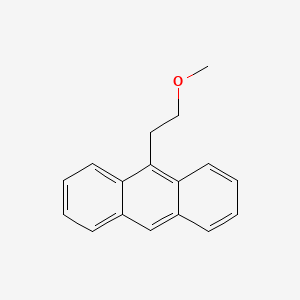
2-(Anthracen-9-yl)ethyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Methoxyethyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications. This compound features a methoxyethyl group attached to the ninth position of the anthracene ring, which can influence its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-methoxyethyl)anthracene typically involves the functionalization of anthracene at the ninth position. One common method is the alkylation of anthracene using 2-methoxyethyl chloride in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 9-(2-methoxyethyl)anthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: 9-(2-Methoxyethyl)anthracene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxyethyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
科学的研究の応用
9-(2-Methoxyethyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in photophysical studies.
Biology: Investigated for its potential in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.
作用機序
The mechanism of action of 9-(2-methoxyethyl)anthracene is primarily related to its ability to interact with light. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence or phosphorescence. These properties are exploited in various applications, such as imaging and optoelectronics. The molecular targets and pathways involved include interactions with other chromophores and the generation of excited states that can transfer energy to other molecules.
類似化合物との比較
- 9-Methylanthracene
- 9,10-Dimethylanthracene
- 9-Phenylanthracene
Comparison: 9-(2-Methoxyethyl)anthracene is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and photophysical properties. Compared to 9-methylanthracene, the additional methoxyethyl group provides different electronic and steric effects, potentially leading to varied applications in photophysics and materials science. The comparison with 9,10-dimethylanthracene and 9-phenylanthracene highlights differences in fluorescence quantum yields and stability, making 9-(2-methoxyethyl)anthracene a distinct choice for specific applications.
特性
CAS番号 |
5166-49-4 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC名 |
9-(2-methoxyethyl)anthracene |
InChI |
InChI=1S/C17H16O/c1-18-11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3 |
InChIキー |
WYABBOLKADPFQD-UHFFFAOYSA-N |
正規SMILES |
COCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
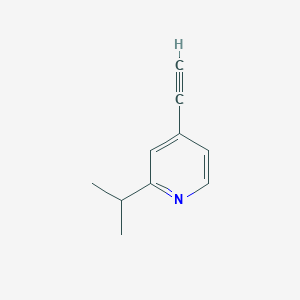
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)



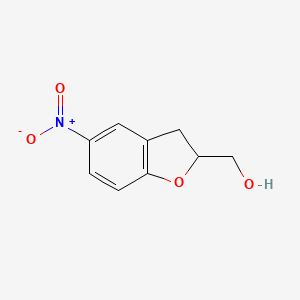
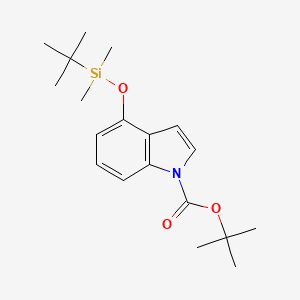
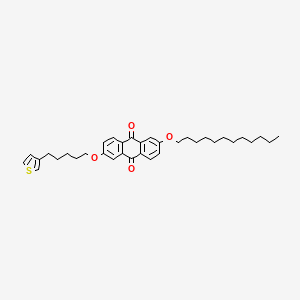
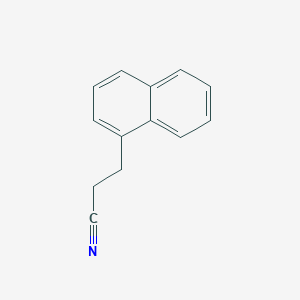
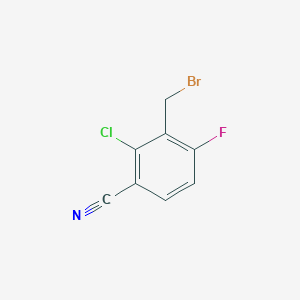
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)

